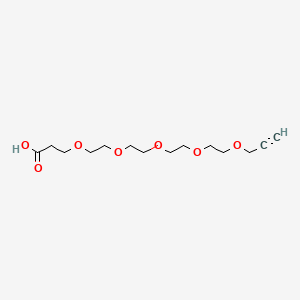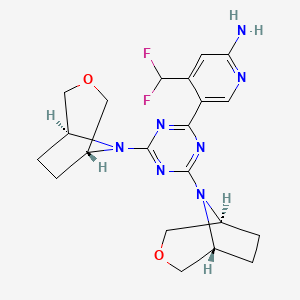
Acide propargyl-PEG5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl-PEG5-Acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
The synthesis of propargyl-PEG5-Acid involves the reaction of the terminal carboxylic acid with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The propargyl group can then be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry .Molecular Structure Analysis
The molecular formula of Propargyl-PEG5-Acid is C14H24O7 . It has a molecular weight of 304.3 g/mol .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG5-Acid can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Propargyl-PEG5-Acid is a liquid . It has a molecular weight of 304.34 and a molecular formula of C14H24O7 . It is colorless to light yellow .Applications De Recherche Scientifique
Intermédiaires synthétiques et blocs de construction
L'acide propargyl-PEG5 est un groupement très polyvalent dont l'introduction dans les blocs de construction de petites molécules ouvre de nouvelles voies synthétiques pour une élaboration ultérieure {svg_1}. La dernière décennie a été marquée par des progrès remarquables à la fois dans la synthèse d'agents de propargylation et dans leur application à la synthèse et à la fonctionnalisation de blocs de construction et d'intermédiaires plus élaborés/complexes {svg_2}.
Synthèse énantiosélective
Le groupe propargyle joue un rôle crucial dans la synthèse énantiosélective des diesters propargyliques {svg_3}. L'introduction d'un cocatalyseur acide de Lewis tel que Yb(OTf) 3 s'est avérée cruciale pour transformer le mélange de matériaux de départ achiraux en produits {svg_4}.
Bioconjugaison
L'this compound est un réticulant hétérobifunctionnel, pégylé, comportant un acide carboxylique à une extrémité et un groupe propargyle à l'autre pour réagir avec des composés contenant un azoture en utilisant la chimie click {svg_5}. Le lien PEG hydrophile facilite la solubilité dans les applications biologiques {svg_6}.
Conjugués anticorps-médicament (ADC)
L'une des applications de l'this compound comprend son incorporation synthétique dans les conjugués anticorps-médicament {svg_7}. Il s'agit d'un réticulant avec un groupe alcyne à une extrémité et un groupe carboxyle à l'autre {svg_8}.
Chimères ciblant la protéolyse (PROTAC)
L'this compound peut être utilisé pour la synthèse de molécules chimères ciblant la protéolyse (PROTAC) pour la dégradation ciblée des protéines {svg_9}. Il s'agit d'un réticulant avec un groupe alcyne à une extrémité et un groupe carboxyle à l'autre {svg_10}.
Synthèse de petites molécules
L'this compound peut être utilisé comme bloc de construction pour la synthèse de petites molécules {svg_11}. Il peut être utilisé pour la bioconjugaison ou comme bloc de construction pour la synthèse de petites molécules, de conjugués de petites molécules et/ou de biomolécules {svg_12}.
Inhibiteurs ADC de la galectine-3
L'this compound peut être utilisé pour synthétiser des inhibiteurs ADC de la galectine-3 {svg_13}. Il s'agit d'un lien ADC PEG non clivable à 5 unités utilisé dans la synthèse de conjugués anticorps-médicament (ADC) {svg_14}.
Lien PROTAC à base de PEG
L'this compound est un lien PROTAC à base de PEG qui peut être utilisé dans la synthèse de PROTAC {svg_15}. Il peut être utilisé pour la synthèse de molécules chimères ciblant la protéolyse (PROTAC) pour la dégradation ciblée des protéines {svg_16}.
Mécanisme D'action
Target of Action
Propargyl-PEG5-Acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The primary targets of Propargyl-PEG5-Acid are azide-bearing compounds or biomolecules . The compound can also be used to synthesize ADC inhibitors of Galectin-3 .
Mode of Action
The terminal carboxylic acid of Propargyl-PEG5-Acid can react with primary and secondary amine groups in the presence of amide coupling reagents (e.g., EDC, or DCC) to form a stable amide bond . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of a stable triazole linkage . This process is part of the copper-catalyzed azide-alkyne Click Chemistry , a type of cycloaddition reaction that is widely used in bioconjugation, material science, and drug discovery.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Propargyl-PEG5-Acid is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the compound to be used in the synthesis of antibody-drug conjugates (ADCs) and PROTAC molecules .
Action Environment
The action of Propargyl-PEG5-Acid is influenced by the presence of copper, which catalyzes the azide-alkyne Click Chemistry . Additionally, the presence of primary and secondary amine groups is necessary for the reaction of the terminal carboxylic acid . The compound’s solubility in aqueous media suggests that it may be more effective in such environments.
Orientations Futures
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Propriétés
IUPAC Name |
3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O7/c1-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-14(15)16/h1H,3-13H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIACWQVTBMVEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245823-51-1 |
Source


|
| Record name | 4,7,10,13,16-pentaoxanonadec-18-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












